N3-Peg11-OH, scientifically known as azide-polyethylene glycol-hydroxyl, is a linear heterobifunctional compound that contains an azide group (N3) and a hydroxyl group (OH) at opposite ends. This compound is notable for its applications in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, rapid reaction kinetics, and biocompatibility. It is widely utilized in various scientific fields, particularly in the development of drug delivery systems and in the modification of biomolecules for enhanced therapeutic efficacy.
The compound N3-Peg11-OH is synthesized from polyethylene glycol through a series of chemical reactions that introduce the azide and hydroxyl functional groups. The availability of this compound can be traced back to various chemical suppliers and research institutions that focus on polymer chemistry and bioconjugation techniques.
N3-Peg11-OH falls under the category of polyethylene glycol derivatives, specifically classified as a bifunctional reagent due to its two distinct functional groups. It is often categorized within the broader class of bioconjugation reagents used in chemical biology and medicinal chemistry.
The synthesis of N3-Peg11-OH involves several key steps:
The molecular structure of N3-Peg11-OH features a linear arrangement with an azide functional group at one terminus and a hydroxyl group at the other. The general formula can be represented as:
where PEG represents the polyethylene glycol backbone.
The molecular weight of N3-Peg11-OH is approximately 500 g/mol, depending on the specific length of the polyethylene glycol chain utilized in its synthesis.
N3-Peg11-OH participates in several important chemical reactions:
The mechanism of action for N3-Peg11-OH primarily revolves around its azide functionality. This allows for efficient bioconjugation via click chemistry or Staudinger ligation, facilitating the attachment of various biomolecules or drug moieties to enhance targeting capabilities in therapeutic applications.
N3-Peg11-OH has numerous applications in scientific research:
The strategic modification of therapeutic molecules through covalent attachment of polyethylene glycol chains—termed polyethylene glycolylation—represents a transformative advancement in pharmaceutical sciences. This technology originated in the 1970s to address critical limitations of protein therapeutics, particularly rapid renal clearance and immunogenicity. The first-generation polyethylene glycolylated drug, Adagen® (pegademase bovine), approved in 1990, utilized multiple 5 kDa polyethylene glycol chains conjugated non-specifically to adenosine deaminase. This modification mitigated immune recognition while extending circulatory half-life, providing life-saving therapy for severe combined immunodeficiency disease [2] [8].
Subsequent innovations focused on precision polyethylene glycolylation, exemplified by Neulasta® (pegfilgrastim), where a single 20 kDa polyethylene glycol moiety attaches specifically to the N-terminus of granulocyte colony-stimulating factor. This strategic modification reduced dosing frequency from daily injections to once per chemotherapy cycle while maintaining biological activity. The evolution continued with branched 40 kDa polyethylene glycol architectures in Pegasys® (peginterferon alfa-2a), demonstrating enhanced pharmacokinetic properties over linear counterparts [2] [5] [8].
Table 1: Evolution of Polyethylene Glycolylation Strategies in Approved Therapeutics
Generation | Time Period | Representative Drug | Polyethylene Glycol Characteristics | Key Advancement |
---|---|---|---|---|
First | 1990s | Adagen®, Oncaspar® | Multiple 5 kDa linear chains, non-specific conjugation | Reduced immunogenicity of non-human enzymes |
Second | 2000s | PegIntron®, Neulasta® | Single 12-20 kDa linear chains, site-specific attachment | Improved half-life without significant activity loss |
Third | 2010s-Present | Plegridy®, Rebinyn® | Branched 40 kDa chains, releasable linkers | Enhanced targeting and tunable release profiles |
Contemporary research focuses on heterobifunctional polyethylene glycol derivatives that enable precise bioconjugation and sophisticated drug delivery platforms. These advances have expanded polyethylene glycolylation beyond proteins to include peptides, oligonucleotides, small molecules, and nanoparticles [5] [7] [8].
Heterobifunctional polyethylene glycol derivatives contain two distinct reactive termini, enabling sequential conjugation of diverse molecules. These linkers function as molecular bridges that impart water solubility, reduce steric hindrance, and optimize spatial orientation between conjugated entities. The archetypal design follows X-Polyethylene Glycol-Y, where X and Y represent orthogonal functional groups such as azides, amines, carboxyls, or maleimides [3] [6] [9].
N3-Polyethylene Glycol₁₁-OH exemplifies this architecture: its azide terminus (-N₃) participates in copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the hydroxyl terminus (-OH) permits further modification through esterification, etherification, or other chemical transformations. The 11-ethylene glycol repeating units create an approximately 4.8 nm spacer arm that provides exceptional flexibility and hydration capacity. This spatial separation proves critical when conjugating large biomolecules where steric interference might compromise functionality [3] [6].
In antibody-drug conjugate development, heterobifunctional polyethylene glycol linkers address several challenges:
Table 2: Functional Attributes of Heterobifunctional Polyethylene Glycol Linkers in Bioconjugation
Functional Attribute | Structural Basis | Therapeutic Impact |
---|---|---|
Spatial Separation | Extended ethylene oxide repeat units (e.g., 11 units in N3-Polyethylene Glycol₁₁-OH) | Prevents steric interference between conjugated biomolecules |
Amphiphilicity | Ethylene glycol backbone with hydrophilic oxygen atoms | Enhances solubility of hydrophobic drug payloads |
Conformational Flexibility | Ether linkages allowing free bond rotation | Optimizes binding orientation for target recognition |
Biocompatibility | Low protein adsorption and immunogenicity | Reduces immune clearance and prolongs circulation half-life |
These advantages position heterobifunctional polyethylene glycols as indispensable tools in nanomedicine, particularly for constructing antibody-drug conjugates, peptide-drug conjugates, and targeted diagnostic agents [1] [3] [6].
Azide-functionalized polyethylene glycol derivatives serve as pivotal intermediates in bioorthogonal conjugation strategies. The azide group (-N₃) undergoes highly selective copper(I)-catalyzed azide-alkyne cycloaddition with terminal alkynes, forming stable 1,2,3-triazole linkages under physiological conditions. This reaction exemplifies "click chemistry" principles: high yield, specificity, and biocompatibility [4] [9].
N3-Polyethylene Glycol₁₁-OH leverages these attributes by providing:
These properties have enabled transformative applications:
The extended polyethylene glycol chain in N3-Polyethylene Glycol₁₁-OH provides critical spatial advantages in these applications. For example, in proteolysis-targeting chimera molecules, the 4.8 nm spacer ensures proper orientation between the target protein binder and E3 ubiquitin ligase recruiter, facilitating ternary complex formation essential for targeted protein degradation [9].
Recent innovations exploit this chemistry for DNA-PEG hybrids and lipid nanoparticle formulations, where azide-terminated polyethylene glycols anchor targeting ligands to nanoparticle surfaces. The precision afforded by click chemistry significantly advances the development of personalized nanomedicines with optimized targeting capabilities [4] [6]. As biomedical engineering increasingly demands spatially controlled bioconjugation, azide-functionalized polyethylene glycol derivatives represent foundational tools for next-generation therapeutic platforms.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4